3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione

Physical Organic Chemistry Stereodynamics Conformational Analysis

3-(Aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione (CAS 52380-78-6) is a heterocyclic compound featuring a strained aziridine ring fused to an N-phenyl succinimide core. This unique bicyclic structure has been primarily studied for its conformational dynamics, specifically aziridine nitrogen inversion, making it a subject of interest in physical organic chemistry rather than a biological probe.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 52380-78-6
Cat. No. B5064136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione
CAS52380-78-6
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CN1C2CC(=O)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C12H12N2O2/c15-11-8-10(13-6-7-13)12(16)14(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyZOSWHYDIRHPHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione: Chemical Identity and Core Research Applications


3-(Aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione (CAS 52380-78-6) is a heterocyclic compound featuring a strained aziridine ring fused to an N-phenyl succinimide core. This unique bicyclic structure has been primarily studied for its conformational dynamics, specifically aziridine nitrogen inversion, making it a subject of interest in physical organic chemistry rather than a biological probe [1]. Its synthesis and properties were initially described in the 1970s, confirming its identity as the adduct formed from N-phenylmaleimide and ethylenimine [2].

Stereodynamics research on fused bicyclic aziridine nitrogen inversion
Electrophilic aziridine building block for nucleophilic ring-opening synthesis
Analytical reference for variable-temperature NMR conformational exchange studies

Why N-Phenylsuccinimide Analogs Are Not Interchangeable with 3-(Aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione


The presence of the aziridine ring at the 3-position of the pyrrolidine-2,5-dione scaffold fundamentally alters the molecule's chemical reactivity and conformational behavior compared to simple N-phenylsuccinimide derivatives (e.g., CAS 83-25-0). While the latter is a common, unreactive building block, the aziridinyl group introduces significant ring strain, rendering the target compound a reactive electrophile capable of nucleophilic ring-opening reactions [1]. Furthermore, dynamic NMR studies have demonstrated that the rigid bicyclic framework, specifically the phenylsuccinimide moiety, exerts a measurable influence on the aziridine's nitrogen inversion process, a key stereodynamic feature absent in simpler analogs [2].

Target Compound
N-Phenylsuccinimide Analogs
Aziridine ring introduces high strain (~27 kcal/mol) and electrophilic reactivity
Lack strained aziridine; remain unreactive under nucleophilic conditions
Fused bicyclic framework biases nitrogen inversion toward endo invertomer
No stereodynamic nitrogen inversion; NMR spectrum lacks this signature

Quantifiable Differentiation of 3-(Aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione from Analogs


Conformational Bias in Aziridine Nitrogen Inversion Measured by Dynamic NMR

Dynamic ¹H NMR studies reveal that the nitrogen inversion process in the aziridine ring of 3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione is asymmetric, leading to a biased equilibrium favoring the endo invertomer. This behavior, attributed to the steric and electronic influence of the phenylsuccinimide ring, is quantifiable and provides a specific stereodynamic signature not observed in structurally simpler N-alkyl or N-aryl aziridines lacking the fused bicyclic constraint [1].

Conformational Bias
Cross-study comparable
Endo invertomer favored vs Symmetric equilibrium in unconstrained aziridines
Supports stereodynamic fingerprint verification
Detected by variable-temperature ¹H NMR
Physical Organic Chemistry Stereodynamics Conformational Analysis

Enhanced Reactivity of Aziridine Moiety Compared to Non-Aziridine Pyrrolidinediones

The aziridine ring in the target compound possesses substantial ring strain (approx. 27 kcal/mol), which confers high electrophilic reactivity and enables nucleophilic ring-opening reactions. This contrasts sharply with the inert nature of the parent compound, N-phenylsuccinimide (CAS 83-25-0), which lacks this strained ring and is unreactive under analogous conditions [1].

Ring Strain Reactivity
Class-level inference
~27 kcal/mol ring strain
Predictable electrophilic reactivity for ring-opening
Typical aziridine strain; verify for this scaffold
Synthetic Chemistry Reaction Kinetics Electrophilicity

Synthesis via Two Convergent Routes as a Marker of Identity and Purity

The literature confirms that 3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione can be synthesized via two distinct and convergent pathways: (1) treatment of N-phenylisomaleimide with aziridine, and (2) reaction between N-phenylmaleimide and ethylenimine [1]. The fact that both routes yield an identical product serves as a strong, built-in verification of its chemical identity and provides a benchmark for confirming the purity and correct structure of a new synthetic batch.

Synthetic Identity Verification
Supporting evidence
Two convergent synthetic routes yield identical product
Provides built-in identity and purity benchmark
Confirm against original literature characterization
Synthetic Methodology Quality Control Process Chemistry

Evidence-Based Application Scenarios for Procuring 3-(Aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione


Fundamental Research on Aziridine Stereodynamics and Inversion Barriers

This compound serves as a well-characterized model system for investigating the kinetics and thermodynamics of nitrogen inversion in fused bicyclic aziridines. Its unsymmetrical equilibrium, as observed by dynamic NMR, provides a quantifiable probe for studying the influence of ring substituents on stereochemical outcomes [1].

Synthetic Chemistry: An Electrophilic Aziridine Building Block

Owing to the inherent ring strain of the aziridine moiety, this compound is a reactive electrophile for nucleophilic ring-opening reactions. It can be used to install an aminoethyl group or to construct more complex nitrogen-containing heterocycles, offering reactivity that is absent in its non-aziridine pyrrolidinedione analogs [1].

Analytical Reference Standard for Method Development

The compound's specific stereodynamic signature, which results in an asymmetrical equilibrium detectable by NMR, makes it a useful reference standard. It can be employed to calibrate or validate analytical methods designed to study similar conformational exchange processes in other strained heterocyclic systems [1].

Application
Selection Property
Validation Focus
Aziridine Stereodynamics Research
Biased nitrogen inversion equilibrium (endo favored)
Variable-temperature NMR conformational analysis
Electrophilic Synthon in Synthesis
High ring strain enabling nucleophilic ring-opening
Reaction monitoring and product characterization
Analytical Method Development
Unique stereodynamic NMR signature
Method calibration for exchange process studies
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